5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorinated aromatic ring and a thiazole moiety bearing a 4-fluorophenyl group. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticancer agents . The compound’s synthesis typically involves multi-step reactions, including acylation and amination, as seen in related analogs .
Properties
IUPAC Name |
5-chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-1-3-8(15)4-2-7/h1-6H,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLPSXCWMXZJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: 4-fluorophenylboronic acid, 5-chloro-2-aminopyrimidine, and 2-bromo-1,3-thiazole.
Catalyst: Palladium(II) acetate.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Temperature: Typically around 80-100°C.
Reaction Time: Several hours, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective catalysts and reagents to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position of the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiazolidines.
Scientific Research Applications
Anticancer Activity
The thiazole and pyrimidine moieties present in 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine are known to exhibit significant anticancer properties. Recent research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific enzymes involved in tumor progression.
Case Studies
- Inhibition of CDK9 : A study demonstrated that derivatives of this compound inhibit cellular cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription. This inhibition leads to a reduction in the expression of the anti-apoptotic protein Mcl-1, promoting apoptosis in cancer cells .
- Cytotoxicity Testing : Various derivatives have been tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain thiazolidinone derivatives showed IC50 values as low as 0.24 µM against HepG2 cells, indicating potent cytotoxic activity .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. The presence of chlorine and fluorine substituents enhances its potency against bacteria and fungi.
Research Findings
- Broad-spectrum Activity : Compounds similar to this compound have been shown to possess broad-spectrum antimicrobial properties, making them potential candidates for drug development against resistant strains .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole and pyrimidine rings can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Thiazole | Enhances anticancer properties |
| Fluorination | Increases antimicrobial efficacy |
| Chlorination | Improves binding affinity to target enzymes |
Synthetic Approaches
The synthesis of this compound has been achieved through various methods involving multi-step reactions. Recent advancements focus on greener synthetic pathways that enhance yield while minimizing environmental impact.
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available pyrimidine and thiazole derivatives.
- Reagents Used : Common reagents include chlorinating agents and fluorinating agents that introduce the halogen substituents.
- Yield Optimization : Recent studies report yields exceeding 80% using optimized reaction conditions .
Mechanism of Action
The mechanism of action of 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of signaling pathways involved in inflammation, cell proliferation, and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Features of Selected Analogs
Key Observations :
- The target compound shares a thiazole-pyrimidine backbone with 12q () but differs in substituent positions (5-Cl vs. 5-Fluoro) and the absence of a morpholinophenyl group .
Physicochemical Properties
Analytical data (melting points, HPLC retention times, purity) highlight stability and solubility differences.
Table 2: Physicochemical Data of Analogs
Key Observations :
Key Observations :
Structural Insights from Crystallography
This contrasts with more rigid analogs like 12q, where substituent planarity may enhance target engagement .
Biological Activity
5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring fused with a thiazole moiety, which is known for its role in various biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways. For instance, it may act as a modulator of kinases or other protein targets related to cancer progression and inflammation.
- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, studies have demonstrated that compounds similar to this compound show potent cytotoxicity against various cancer cell lines. The IC50 values reported for related thiazole compounds often fall below 10 µM, indicating strong activity against tumor cells .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential. Studies have shown that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may be effective in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of thiazole-containing compounds are well-documented. Research indicates that similar derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values have been reported in the range of 4.69 to 22.9 µM against various bacterial strains . This highlights the potential use of this compound in developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at position 4 on the phenyl ring | Enhances lipophilicity and bioavailability |
| Thiazole moiety | Essential for anticancer and antimicrobial activities |
| Electron-donating groups | Increase potency against specific targets |
Case Studies and Research Findings
- Cytotoxicity Studies : A series of thiazole derivatives were tested against human cancer cell lines (e.g., HeLa, A431). Results indicated that modifications on the thiazole ring significantly affected cytotoxicity, with some compounds showing IC50 values lower than those of standard chemotherapeutics .
- Anti-inflammatory Assays : In vivo studies demonstrated that thiazole derivatives could reduce inflammation markers in animal models of arthritis, supporting their potential as therapeutic agents for inflammatory diseases .
- Antimicrobial Tests : Compounds similar to this compound exhibited broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating their promise as new antibiotics .
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling . A validated approach includes:
- Step 1 : Acylation of a pyrimidine-thiazole intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with p-fluorobenzoyl chloride under reflux conditions (dichloromethane, 40–60°C, 6–8 hours) .
- Step 2 : Regioselective amination using NH3/MeOH at elevated pressure (2–3 atm, 80°C) to introduce the 2-amine group .
- Step 3 : Halogenation via POCl3 or PCl5 to install the 5-chloro substituent .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis :
- X-ray Crystallography :
Q. What initial pharmacological screening approaches are suitable for this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
- Antimicrobial Screening :
- Cytotoxicity Profiling :
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for regioselective synthesis?
Methodological Answer:
- Quantum Chemical Calculations :
- Machine Learning (ML) :
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Structure-Activity Relationship (SAR) :
Q. What strategies confirm regiochemistry in heterocyclic coupling reactions?
Methodological Answer:
- Isotopic Labeling :
- Introduce <sup>15</sup>N at the pyrimidine-2-amine position and track coupling via <sup>15</sup>N NMR .
- NOESY Experiments :
- Single-Crystal XRD :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
